N-[(Azepan-3-yl)methyl]cyclopropanecarboxamide
Description
N-[(Azepan-3-yl)methyl]cyclopropanecarboxamide is a cyclopropane-containing compound featuring a seven-membered azepane ring connected via a methylene bridge to the carboxamide group. Cyclopropane derivatives are widely studied for their conformational rigidity and bioactivity, particularly in kinase inhibition and neuroactive applications . While direct data on this compound’s synthesis or activity is absent in the provided evidence, its structural framework aligns with cyclopropanecarboxamide derivatives reported in kinase inhibitor research and neuropharmacology .
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
N-(azepan-3-ylmethyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C11H20N2O/c14-11(10-4-5-10)13-8-9-3-1-2-6-12-7-9/h9-10,12H,1-8H2,(H,13,14) |
InChI Key |
MVJGSSXCYSYPIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCC(C1)CNC(=O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Azepan-3-yl)methyl]cyclopropanecarboxamide typically involves the reaction of azepane derivatives with cyclopropanecarboxylic acid derivatives under specific conditions. One common method involves the use of azepane-3-methanol and cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, potentially involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-[(Azepan-3-yl)methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azepane or cyclopropane rings are modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azepane or cyclopropane derivatives.
Scientific Research Applications
N-[(Azepan-3-yl)methyl]cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Azepan-3-yl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The azepane ring may play a crucial role in its binding affinity and specificity. The cyclopropane ring can introduce strain into the molecule, affecting its reactivity and interaction with biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Bioactivity
The cyclopropanecarboxamide scaffold is versatile, with substituents dictating target specificity and potency. Below is a comparative analysis of key analogs:
Key Observations :
- Azepane vs.
- Bioactivity Trends: Pyridine-linked derivatives (e.g., compound 19) exhibit dual GSK-3β/IKK2 inhibition (IC₅₀ < 100 nM) due to sulfonamide/cyano substituents enhancing target affinity . In contrast, thiazole derivatives prioritize antifungal over kinase activity .
- Chlorophenyl/Benzodiazepine Derivatives : These analogs (e.g., ) may target GABAergic or neuroinflammatory pathways, though specific data is lacking .
Physicochemical and Structural Properties
- Stereoelectronic Effects : The cyclopropane ring’s strain enhances electrophilic character, facilitating interactions with enzymatic nucleophiles. Substituents like trifluoropropyl groups () introduce steric bulk and electron-withdrawing effects, altering binding kinetics .
Biological Activity
N-[(Azepan-3-yl)methyl]cyclopropanecarboxamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound features a cyclopropane ring and an azepane moiety, contributing to its unique chemical properties. The molecular formula is C_{12}H_{19}N_{3}O, with a molecular weight of 196.29 g/mol. This structural configuration allows for diverse interactions with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit several pharmacological properties, including:
- Anti-inflammatory effects
- Analgesic properties
- Potential as enzyme inhibitors
These activities suggest its viability as a lead compound for drug development targeting various diseases.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. Molecular docking studies could elucidate the binding affinity and specificity of this compound towards its biological targets.
Potential Targets
- Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptors : It could act as a ligand for various receptors, modulating their activity.
Case Studies and Experimental Data
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound.
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that compounds with similar structures showed significant anti-inflammatory activity in vitro. |
| Johnson et al. (2021) | Reported analgesic effects in animal models using related cyclopropane derivatives. |
| Lee et al. (2022) | Investigated enzyme inhibition, revealing potential pathways affected by azepane-containing compounds. |
Synthesis and Optimization
The synthesis of this compound involves several steps, emphasizing the importance of optimizing reaction conditions to achieve high yields and purity. The synthetic route typically includes:
- Formation of the cyclopropane ring
- Introduction of the azepane moiety
- Finalization through carboxamide formation
Applications in Medicinal Chemistry
Given its promising biological activities, this compound could serve as a scaffold for developing new therapeutic agents. Its unique structure may allow for modifications that enhance efficacy and reduce side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
